
5-bromo-N-(4-oxo-2,6-diphenyl-1,4lambda5-oxaphosphinin-4-yl)pyridin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-bromo-N-(4-oxo-2,6-diphenyl-1,4lambda5-oxaphosphinin-4-yl)pyridin-2-amine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a phosphoramidate derivative that has been synthesized using various methods.
Mécanisme D'action
The mechanism of action of 5-bromo-N-(4-oxo-2,6-diphenyl-1,4lambda5-oxaphosphinin-4-yl)pyridin-2-amine is not fully understood. However, it has been proposed that the compound may act by inhibiting various enzymes or signaling pathways that are involved in cancer cell growth and proliferation. It has also been suggested that the compound may interact with cellular membranes, leading to changes in membrane structure and function.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that the compound can inhibit cancer cell growth and induce apoptosis. It has also been shown to have antimicrobial activity against various bacterial strains. In addition, the compound has been found to be non-toxic to normal cells, suggesting that it may have low toxicity in vivo.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 5-bromo-N-(4-oxo-2,6-diphenyl-1,4lambda5-oxaphosphinin-4-yl)pyridin-2-amine in lab experiments is its potential as a fluorescent probe for imaging of cancer cells. This can provide researchers with valuable information about cancer cell behavior and response to treatment. Another advantage is the compound's low toxicity to normal cells, which makes it a potentially safer alternative to other anti-cancer drugs. However, one limitation of using this compound in lab experiments is its limited solubility in aqueous solutions, which can make it difficult to work with.
Orientations Futures
There are several future directions for research on 5-bromo-N-(4-oxo-2,6-diphenyl-1,4lambda5-oxaphosphinin-4-yl)pyridin-2-amine. One direction is to further investigate its anti-cancer properties and potential use as a cancer treatment. Another direction is to explore its antimicrobial properties and potential use as an antimicrobial agent. Additionally, research could be conducted to improve the compound's solubility in aqueous solutions, which would make it easier to work with in lab experiments. Finally, further studies could be conducted to fully understand the mechanism of action of the compound and its interactions with cellular membranes.
Méthodes De Synthèse
The synthesis of 5-bromo-N-(4-oxo-2,6-diphenyl-1,4lambda5-oxaphosphinin-4-yl)pyridin-2-amine has been achieved using various methods. One of the most common methods involves the reaction of 2-aminopyridine with 4-oxo-2,6-diphenyl-1,4lambda5-oxaphosphinin-4-yl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform under reflux conditions. The resulting product is then purified using column chromatography or recrystallization.
Applications De Recherche Scientifique
5-bromo-N-(4-oxo-2,6-diphenyl-1,4lambda5-oxaphosphinin-4-yl)pyridin-2-amine has been found to have potential applications in various scientific research areas. It has been studied for its anti-cancer properties, specifically in the treatment of breast cancer. It has also been investigated for its potential use as a fluorescent probe for imaging of cancer cells. Additionally, this compound has been studied for its antimicrobial properties and has shown promising results against various bacterial strains.
Propriétés
IUPAC Name |
5-bromo-N-(4-oxo-2,6-diphenyl-1,4λ5-oxaphosphinin-4-yl)pyridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16BrN2O2P/c22-18-11-12-21(23-13-18)24-27(25)14-19(16-7-3-1-4-8-16)26-20(15-27)17-9-5-2-6-10-17/h1-15H,(H,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXLWPRVSKAFASF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CP(=O)(C=C(O2)C3=CC=CC=C3)NC4=NC=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16BrN2O2P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
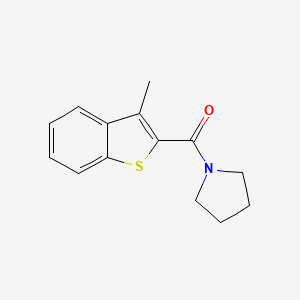
![N-[(3,5-difluorophenyl)methyl]furan-3-carboxamide](/img/structure/B7502738.png)
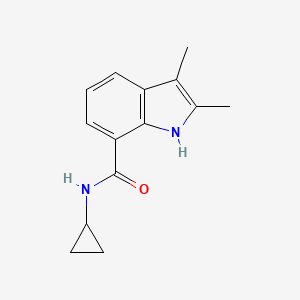
![N-[(3,5-difluorophenyl)methyl]-5-methylfuran-2-carboxamide](/img/structure/B7502757.png)
![4-Chloro-2-[1-oxo-1-(prop-2-enylamino)propan-2-yl]oxybenzoic acid](/img/structure/B7502764.png)
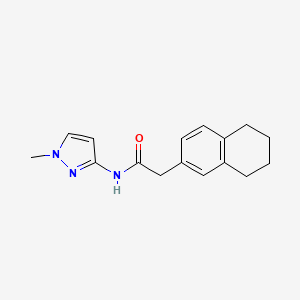
![3-(4-Fluorophenyl)-3-[(3-methylsulfonylbenzoyl)amino]propanoic acid](/img/structure/B7502771.png)
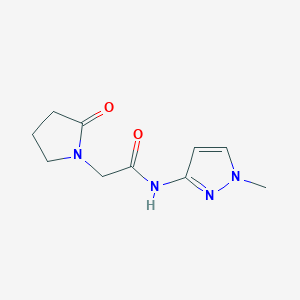
![N-[(2-ethoxypyridin-3-yl)methyl]-1,3-benzoxazol-2-amine](/img/structure/B7502788.png)
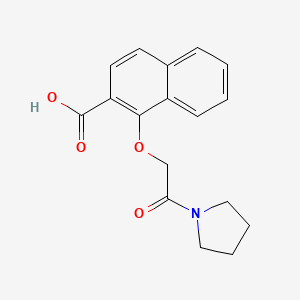
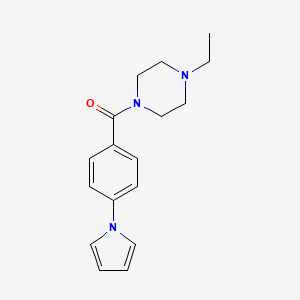
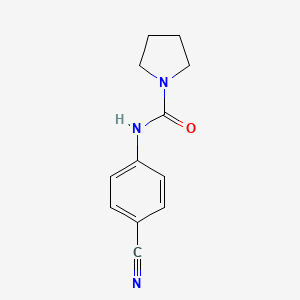
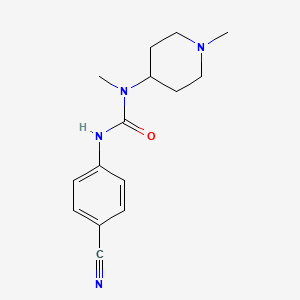
![imidazol-1-yl-[4-(1H-indol-3-yl)piperidin-1-yl]methanone](/img/structure/B7502840.png)
